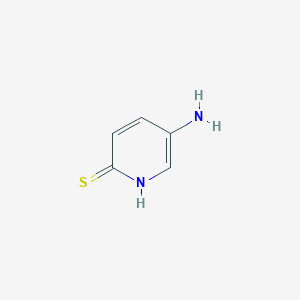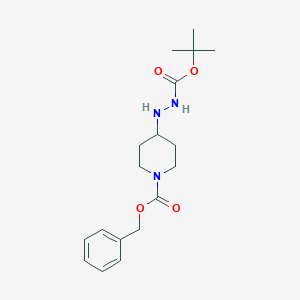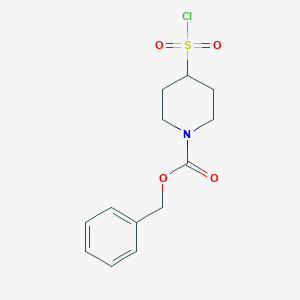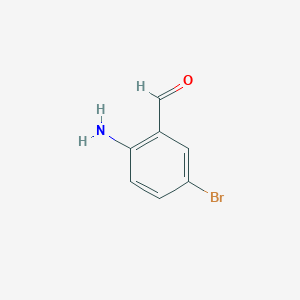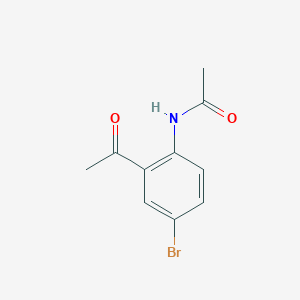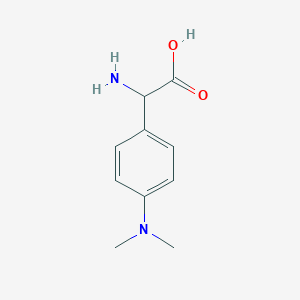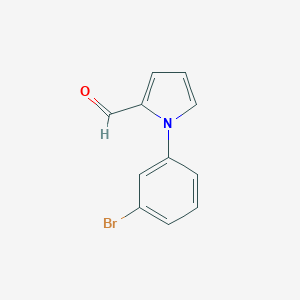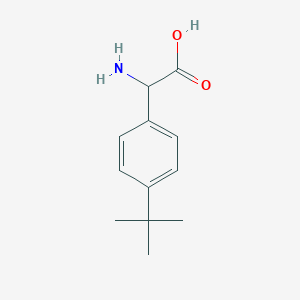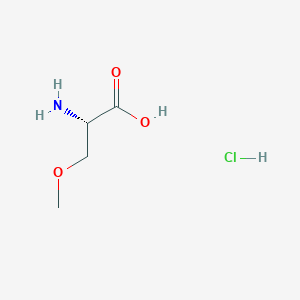
(S)-2-氨基-3-甲氧基丙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-methoxypropanoic acid hydrochloride, commonly referred to as (S)-AMPA, is an amino acid derivative that has been widely studied for its potential applications in scientific research. It is a chiral molecule, meaning it has two distinct forms that are mirror images of each other. As a result, (S)-AMPA has unique properties that make it a useful tool for studying biological systems. We will also explore the potential future directions for (S)-AMPA research.
作用机制
(S)-AMPA acts as an agonist of the glutamate receptor, which is a ligand-gated ion channel that is involved in the regulation of neuronal excitability and synaptic plasticity. When (S)-AMPA binds to the receptor, it causes the receptor to open, allowing cations such as sodium and calcium to enter the cell. This influx of cations leads to an increase in neuronal excitability, which can lead to an increase in synaptic plasticity.
Biochemical and Physiological Effects
(S)-AMPA has a variety of biochemical and physiological effects. In the brain, (S)-AMPA can increase synaptic plasticity, which is thought to be involved in learning and memory formation. It can also modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, (S)-AMPA can increase the release of growth factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and maintenance of neurons.
实验室实验的优点和局限性
The use of (S)-AMPA in laboratory experiments has a number of advantages. First, (S)-AMPA is a selective agonist of the glutamate receptor, which makes it a useful tool for studying the effects of glutamate on the nervous system. Second, (S)-AMPA is relatively stable and can be stored for long periods of time without significant degradation. Third, (S)-AMPA is relatively easy to synthesize and can be prepared in large quantities.
However, there are some limitations to the use of (S)-AMPA in laboratory experiments. First, (S)-AMPA has a relatively short half-life in the body, which means it must be administered quickly in order to have an effect. Second, (S)-AMPA can cause side effects such as nausea, dizziness, and headache in some individuals. Third, (S)-AMPA is not approved for use in humans and is not available commercially.
未来方向
Despite its limitations, (S)-AMPA has a great deal of potential for future research. One potential direction is to explore the therapeutic potential of (S)-AMPA for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to explore the effects of (S)-AMPA on memory formation and the regulation of mood and behavior. Finally, (S)-AMPA could be studied further to explore its potential applications in drug design and development.
合成方法
(S)-AMPA can be synthesized through a number of methods, the most common of which is the reductive amination of (S)-3-methoxypropanoic acid and ammonia. This method involves the reaction of (S)-3-methoxypropanoic acid with ammonia in aqueous solution, followed by the addition of a reducing agent such as sodium cyanoborohydride or sodium borohydride. The product is then purified and isolated as (S)-AMPA hydrochloride. Other methods of synthesis include the reaction of (S)-3-methoxypropanoic acid with a primary amine in the presence of a catalyst, or the reaction of (S)-3-methoxypropanoic acid with an alkylating agent such as chloroacetyl chloride.
科学研究应用
光伏应用
(S)-2-氨基-3-甲氧基丙酸盐酸盐: 已被用于合成SnO2纳米晶体,这些纳米晶体在钙钛矿太阳能电池 (PSCs) 的开发中至关重要 。这些纳米晶体充当电子传输层,增强电子迁移率并提高PSCs的效率。
纳米粒子合成
该化合物有助于控制纳米粒子的生长,特别是SnO2,无需液体催化剂 。这为纳米粒子提供了一种更环保、更具成本效益的生产工艺,这些纳米粒子在各种技术中具有潜在的应用。
非线性光学材料
氨基酸盐酸盐,包括(S)-2-氨基-3-甲氧基丙酸盐酸盐,正在被探索用于创建非线性光学材料 。这些材料对于光电子和光子器件至关重要,这些器件是现代通信技术的支柱。
药物递送系统
在制药行业,氨基酸盐酸盐可用于增强药物的生物药剂学性能。 它们充当增溶剂、稳定剂和渗透增强剂,这对控制药物释放和靶向至关重要 。
微流控
氨基酸盐酸盐的独特特性使其适用于微流控应用,在那里它们可用于控制微米和纳米级材料的生长和分散 。
材料科学
(S)-2-氨基-3-甲氧基丙酸盐酸盐: 参与了各种材料科学应用中单晶体的生长和表征,包括开发具有增强机械和光学性能的新材料 。
光电子学
该化合物在具有非线性光学性质的晶体生长中的作用使其成为光电子器件发展的重要贡献者,这些器件是激光器、LED和其他基于光的技术的开发不可或缺的一部分 。
抗菌应用
属性
IUPAC Name |
(2S)-2-amino-3-methoxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVBPFPOCWZCE-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

